Endogenous oxalate synthesis pathways in mammals
Endogenous oxalate synthesis pathways in mammals
An In-depth Technical Guide to Endogenous Oxalate Synthesis Pathways in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous oxalate synthesis is a critical metabolic process with significant implications for human health, particularly in the context of hyperoxaluria and calcium oxalate kidney stone formation. In mammals, oxalate is a terminal metabolic product primarily synthesized in the liver through a network of interconnected enzymatic pathways. This technical guide provides a comprehensive overview of the core pathways of endogenous oxalate synthesis, focusing on the key enzymatic players, their substrates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and logical frameworks involved. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and target these pathways for therapeutic intervention.
Core Endogenous Oxalate Synthesis Pathways
Endogenous oxalate production in mammals is not a single linear pathway but rather a metabolic network that converges on the immediate precursor, glyoxylate (B1226380) . Three primary metabolic routes contribute to the glyoxylate pool: the metabolism of glycolate (B3277807) , the catabolism of hydroxyproline (B1673980) , and to a lesser extent, the conversion from glycine (B1666218) . The fate of glyoxylate is a critical determinant of oxalate production; it can either be detoxified or oxidized to oxalate.
The principal enzymatic reactions are localized across different subcellular compartments, including the peroxisome, mitochondrion, and cytosol.
The Glycolate-Glyoxylate-Oxalate Axis
This axis represents a major flux for oxalate synthesis and involves enzymes in both the peroxisome and the cytosol.
-
Glycolate Oxidase (GO): Located in the peroxisome, GO (encoded by the HAO1 gene) catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] While glycolate is its primary substrate, GO can also directly oxidize glyoxylate to oxalate, though this reaction is less efficient.[1][2]
-
Lactate (B86563) Dehydrogenase (LDH): This cytosolic enzyme, particularly the LDHA isoform, is considered a key player in the final step of oxalate synthesis.[3][4] It catalyzes the oxidation of glyoxylate to oxalate, using NAD+ as a cofactor.[3] Evidence suggests that LDH, rather than GO, is the primary enzyme responsible for the conversion of glyoxylate to oxalate in vivo.[3]
-
Alanine-Glyoxylate Aminotransferase (AGT): This critical detoxifying enzyme, located in the peroxisomes in humans, diverts glyoxylate away from oxalate production.[5] AGT (encoded by the AGXT gene) catalyzes the transamination of glyoxylate to glycine, using alanine (B10760859) as the amino group donor, which is converted to pyruvate (B1213749).[3][5] Deficiency or mistargeting of AGT is the cause of Primary Hyperoxaluria Type 1 (PH1), leading to massive oxalate overproduction.[5]
Hydroxyproline Catabolism
The breakdown of hydroxyproline, an amino acid abundant in collagen, is a significant source of glyoxylate and, consequently, oxalate.[6][7] This pathway involves enzymes located in the mitochondria.
-
Hydroxyproline Dehydrogenase and subsequent enzymes: Hydroxyproline is catabolized through a series of steps in the mitochondria, ultimately yielding glyoxylate and pyruvate.
-
Contribution to Oxalate Pool: Studies using stable isotope infusions have demonstrated that hydroxyproline metabolism is a major source of endogenous oxalate. In healthy individuals, it contributes approximately 15% of urinary oxalate.[6][8] This contribution is significantly higher in patients with Primary Hyperoxaluria Type 2 (PH2) and Type 3 (PH3), accounting for up to 47% and 33% of urinary oxalate, respectively.[6][8]
Other Contributing Pathways
-
Glycine Metabolism: While once thought to be a major precursor, more recent studies using improved methodologies have shown that glycine metabolism contributes less than 5% to urinary oxalate in healthy individuals.[9]
-
Ascorbic Acid (Vitamin C): At high intake levels, ascorbic acid can be metabolized to oxalate, although the precise enzymatic pathways are not fully elucidated in humans.
Below is a diagram illustrating the major endogenous oxalate synthesis pathways.
Quantitative Data
The efficiency and contribution of each pathway are governed by the kinetic properties of the enzymes involved and the concentration of available substrates.
Contribution of Precursors to Urinary Oxalate
The following table summarizes the quantitative contribution of major precursors to endogenous oxalate synthesis based on stable isotope infusion studies.
| Precursor | Contribution in Healthy Adults | Contribution in PH1 Patients | Contribution in PH2 Patients | Contribution in PH3 Patients | Citation(s) |
| Hydroxyproline | ~15% | ~18% | ~47% | ~33% | [6][8] |
| Glycine | <5% | Not specified | Not specified | Not specified | [9] |
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate constant (kcat) are crucial for understanding the flux through these pathways. The following table compiles available kinetic data for key human enzymes in oxalate metabolism.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Citation(s) |
| Glycolate Oxidase (GO) | Glycolate | 141 ± 16 | 4.1 ± 0.1 | 29 ± 3 | [2] |
| Glyoxylate | 2200 ± 360 | 0.7 ± 0.1 | 0.32 ± 0.05 | [2] | |
| Alanine-Glyoxylate Aminotransferase (AGT) | L-Alanine | 31,000 ± 4,000 | 45 ± 2 | 1.45 | [8] |
| Glyoxylate | Not specified | Not specified | Not specified | [6][8] | |
| Lactate Dehydrogenase (LDH) | Pyruvate | 780 ± 120 (tumor) | Not specified | Not specified | [5] |
| Lactate | 21,780 ± 1,070 (tumor) | Not specified | Not specified | [5] | |
| Glyoxylate | Not specified | Not specified | Not specified | [3] |
Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition). Data for LDH with glyoxylate as a substrate is less consistently reported in a compiled format but its significant role is well-established.[3]
Experimental Protocols
Accurate measurement of oxalate levels and enzyme activities is fundamental to research in this field. This section provides detailed methodologies for key assays.
Quantification of Urinary Oxalate by LC-MS/MS
This method provides high sensitivity and specificity for oxalate measurement.
Principle: Urinary oxalate is separated from other urine components using liquid chromatography and quantified by tandem mass spectrometry, often using a stable isotope-labeled internal standard (e.g., ¹³C₂-oxalate) for accurate quantification.[6][10][11]
Methodology:
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE plate.
-
Load the acidified urine sample onto the plate.
-
Wash the plate to remove interfering substances.
-
Elute the oxalate and internal standard with an appropriate solvent (e.g., 5% NH₃ in methanol).[10]
-
-
Analysis:
-
Dry the eluent under nitrogen and reconstitute in a suitable solvent (e.g., distilled water).[10]
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., HSS T3) with a gradient elution of aqueous and organic mobile phases.[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for oxalate (e.g., m/z 88.9 > 60.85) and its internal standard (e.g., m/z 90.9 > 61.9).[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of oxalate.
-
Calculate the oxalate concentration in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Glycolate Oxidase (GO) Activity Assay
This is a spectrophotometric assay based on the detection of H₂O₂ produced during the oxidation of glycolate.[8][12]
Principle: GO catalyzes the oxidation of glycolate to glyoxylate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[8][12]
Methodology:
-
Tissue Homogenization:
-
Homogenize liver tissue in an ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[8]
-
Collect the supernatant for the assay and for protein concentration determination (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare an assay buffer containing a chromogen (e.g., o-dianisidine), HRP, and a buffer (e.g., sodium phosphate (B84403) buffer, pH 8.3).[8]
-
In a 96-well plate, add the assay buffer to each well.
-
Add the tissue supernatant (enzyme source) to the test wells. Add extraction buffer to the blank wells.
-
Initiate the reaction by adding the substrate, sodium glycolate.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) at time 0.[8]
-
Incubate the plate at a controlled temperature (e.g., 37°C) and take readings at regular intervals (e.g., every 5 minutes).
-
-
Calculation:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of the oxidized chromogen to convert this rate into µmol of product formed per minute.
-
Normalize the activity to the protein concentration of the sample to express the specific activity (e.g., in U/mg protein).
-
Alanine-Glyoxylate Aminotransferase (AGT) Activity Assay
This is a coupled-enzyme spectrophotometric assay.
Principle: AGT activity is measured by quantifying the production of pyruvate from L-alanine and glyoxylate. The pyruvate is then used by lactate dehydrogenase (LDH) in a coupled reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the AGT activity.[13]
Methodology:
-
Enzyme Preparation:
-
Prepare a liver homogenate supernatant as described for the GO assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The mixture should contain L-alanine, pyridoxal (B1214274) 5'-phosphate (PLP, the cofactor for AGT), NADH, and an excess of lactate dehydrogenase (the coupling enzyme).[13]
-
Add the liver supernatant to the reaction mixture in a cuvette or 96-well plate.
-
-
Measurement:
-
Equilibrate the mixture to the assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, glyoxylate.[13]
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
-
Calculation:
-
Determine the linear rate of decrease in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which corresponds to the rate of pyruvate formation.
-
Express the specific activity in U/mg protein.
-
Lactate Dehydrogenase (LDH) Activity Assay with Glyoxylate
This assay measures the conversion of glyoxylate to oxalate.
Principle: LDH catalyzes the oxidation of glyoxylate to oxalate with the concurrent reduction of NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[3][14]
Methodology:
-
Enzyme Preparation:
-
Use purified LDH or a cytosolic fraction from a liver homogenate.
-
-
Assay Reaction:
-
Prepare a reaction mixture in a buffer with an alkaline pH (e.g., Tris-HCl, pH 9.0) to favor the oxidative reaction.
-
The mixture should contain NAD+.
-
-
Measurement:
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the substrate, glyoxylate.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of increase in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of NADH to determine the rate of oxalate formation.
-
Express the specific activity in U/mg protein.
-
The following diagram illustrates a general experimental workflow for determining enzyme activity from a tissue sample.
References
- 1. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular defects of the glycine 41 variants of alanine glyoxylate aminotransferase associated with primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The enzymes of oxalate metabolism: unexpected structures and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
